N-(2,3-dimethylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide
Description
N-(2,3-dimethylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound featuring a fused pyrido-thieno-pyrimidine core with a 4-oxo functional group and a 2,3-dimethylcyclohexyl carboxamide substituent. The compound’s unique substitution pattern at the cyclohexyl group may influence its pharmacokinetic and pharmacodynamic profiles compared to analogs.
Properties
IUPAC Name |
N-(2,3-dimethylcyclohexyl)-2-oxo-6-thia-1,8-diazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O2S/c1-11-6-5-7-14(12(11)2)20-17(23)15-10-13-18(25-15)21-16-8-3-4-9-22(16)19(13)24/h3-4,8-12,14H,5-7H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILOCUMYBQLAVKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1C)NC(=O)C2=CC3=C(S2)N=C4C=CC=CN4C3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
The interaction of these compounds with their targets can lead to changes such as the inhibition of cell proliferation, induction of cell cycle arrest, and promotion of apoptosis . The exact biochemical pathways affected by these compounds and their downstream effects would depend on the specific targets they interact with.
The result of the compound’s action can be observed at the molecular and cellular levels. For example, some thieno[3,2-d]pyrimidines have been found to induce G2/M phase arrest and apoptosis in cancer cells .
Biological Activity
N-(2,3-dimethylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide is a heterocyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, efficacy against various biological targets, and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C20H23N3O2S
- Molecular Weight : 369.48 g/mol
- CAS Number : 1212402-82-8
The compound's structure includes a pyrido-thieno-pyrimidine framework, which is known for conferring diverse biological properties.
The biological activity of this compound is primarily attributed to its interaction with various molecular targets. These interactions may involve:
- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain kinases and enzymes involved in cancer progression.
- Receptor Modulation : It may interact with specific receptors that are crucial in signaling pathways related to cell proliferation and survival.
Biological Activity Overview
Case Studies
-
EGFR Kinase Inhibition :
A study evaluated the inhibitory effects of pyrido[2,3-d]pyrimidines on EGFR kinase activity. The compound demonstrated significant inhibition with an IC50 value indicating effective action against cancer cell lines such as A549 and NCI-H1975. Notably, modifications to the structure enhanced its potency against these targets . -
Lipoxygenase Activity :
Compounds similar to this compound exhibited inhibitory activity against lipoxygenases, suggesting potential applications in treating inflammatory conditions. However, stability issues were noted with some derivatives . -
Cytotoxicity Profiles :
The cytotoxic effects were assessed using the MTT assay across various cancer cell lines. Results indicated selective cytotoxicity towards specific cancer cells while showing lower toxicity to normal cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with other 4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide derivatives. Key analogs are compared below:
Table 1: Structural and Molecular Comparison
Key Differences and Implications
Substituent Effects on Lipophilicity: The 2,3-dimethylcyclohexyl group in the target compound increases lipophilicity compared to the 3-pyridinyl (polar) or benzyl-methyl (moderate lipophilicity) substituents . This may enhance membrane permeability but reduce aqueous solubility.
Biological Activity Trends: Thieno-pyrimidine derivatives with aromatic substituents (e.g., 3-pyridinyl in ) often exhibit kinase inhibitory activity due to π-π stacking interactions with ATP-binding pockets . STM2457 , which includes an imidazo-pyridine extension, demonstrates ≥98% purity and solubility in DMSO (2 mg/mL), suggesting utility in in vitro assays. Its complex substituent may enhance target selectivity compared to simpler analogs.
Synthetic Accessibility :
- The 2,3-dimethylcyclohexyl group requires stereoselective synthesis, increasing complexity compared to planar substituents like 3-pyridinyl .
Research Findings and Limitations
- Pharmacological Data: No direct studies on the target compound are available in the provided evidence. However, analogs like STM2457 and N-[2-(methylthio)phenyl] derivatives highlight the scaffold’s versatility in drug discovery.
- Gaps in Knowledge: Comparative pharmacokinetic data (e.g., bioavailability, half-life) between the target compound and analogs are absent. Further studies are needed to evaluate the impact of the dimethylcyclohexyl group on efficacy and toxicity.
Q & A
Q. What are the standard synthetic routes for preparing N-(2,3-dimethylcyclohexyl)-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide?
The compound can be synthesized via condensation reactions using precursors like 2-amino-3-thiophenecarboxylates or carboxamides with reagents such as formamide, urea, or amines. For example, analogous pyrido[1,2-a]pyrimidine derivatives are synthesized by refluxing intermediates with benzylamines in ethanol, followed by purification via column chromatography . Key steps include cyclization under controlled temperatures (e.g., 200°C in formamide) and characterization using elemental analysis and NMR spectroscopy to confirm aromatic proton shifts and structural integrity .
Q. Which spectroscopic methods are critical for characterizing this compound?
- 1H NMR spectroscopy : Essential for identifying aromatic proton environments and substituent effects. For example, shifts in pyrido-pyrimidine nuclei signals indicate electronic interactions with substituents .
- Elemental analysis : Validates purity and stoichiometry of synthesized derivatives .
- Mass spectrometry (MS) : Confirms molecular weight and fragmentation patterns, particularly for novel analogs .
Q. How is the biological activity of this compound initially evaluated?
Preclinical models such as the acetic acid-induced writhing test in rodents are used to assess analgesic activity. Compounds are administered at varying doses (e.g., 10–50 mg/kg) to measure dose-dependent inhibition of writhing episodes. Activity is benchmarked against positive controls (e.g., indomethacin) .
Advanced Research Questions
Q. How can computational modeling optimize the compound’s binding affinity for target proteins?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations (e.g., GROMACS) are used to predict interactions with biological targets. For instance:
- Docking studies : Identify key binding residues (e.g., hydrophobic pockets in cyclooxygenase enzymes).
- Free energy calculations : Compare binding energies of derivatives to prioritize synthesis . Experimental validation involves synthesizing top-ranked analogs and testing their activity in vitro (e.g., enzyme inhibition assays) .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for pyrido-thieno-pyrimidine derivatives?
Contradictions often arise when substituents with similar electronic profiles yield divergent activities. To address this:
- Bioisosteric replacement : Replace functional groups (e.g., substituting 4-hydroxyquinolin-2-one with pyrido-pyrimidine nuclei) while preserving bioactivity .
- Meta-analysis : Cross-reference SAR data from related scaffolds (e.g., thieno[2,3-d]pyrimidines) to identify conserved pharmacophores .
- Dose-response profiling : Test compounds at multiple concentrations to distinguish true activity variations from assay noise .
Q. How are reaction conditions optimized for scale-up synthesis while minimizing impurities?
- Process control : Use real-time monitoring (e.g., in situ FTIR) to track reaction progress and intermediates .
- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of aromatic intermediates, while ethanol facilitates cyclization at reflux .
- Catalysis : Transition-metal catalysts (e.g., Pd/C) improve yields in cross-coupling steps for complex substituents .
Q. What in vitro assays are suitable for mechanistic studies of this compound’s activity?
- Enzyme inhibition assays : Measure IC50 values against targets like COX-1/2 or kinases using fluorogenic substrates .
- Cellular models : Evaluate cytotoxicity (via MTT assay) and apoptosis induction (via Annexin V staining) in cancer cell lines .
- Receptor binding studies : Radioligand displacement assays quantify affinity for receptors (e.g., opioid receptors) .
Methodological Considerations
Q. How to design experiments for comparing bioactivity across structurally diverse analogs?
- Standardized protocols : Use identical assay conditions (e.g., cell line, incubation time) to minimize variability .
- Multivariate analysis : Apply principal component analysis (PCA) to correlate structural descriptors (e.g., logP, polar surface area) with activity trends .
- Negative controls : Include unsubstituted analogs to isolate substituent effects .
Q. What analytical techniques validate the stability of this compound under physiological conditions?
- HPLC-MS : Monitor degradation products in simulated gastric fluid (pH 2.0) and plasma .
- Accelerated stability studies : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks .
Data Contradiction Analysis
Q. How to interpret conflicting results between in vitro and in vivo efficacy data?
- Pharmacokinetic profiling : Measure bioavailability, half-life, and metabolite formation to identify in vivo inactivation pathways .
- Tissue distribution studies : Use radiolabeled compounds to assess target organ penetration .
- Species-specific differences : Test analogs in multiple animal models (e.g., mice vs. rats) to account for metabolic variations .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
